2-Ethyl-5-methylthiazolidine
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Overview
Description
2-Ethyl-5-methylthiazolidine is a heterocyclic organic compound belonging to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methylthiazolidine typically involves the reaction of ethylamine with 2-methylthioformaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts to improve yield and selectivity. Common catalysts include Lewis acids and transition metal complexes. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidines.
Scientific Research Applications
2-Ethyl-5-methylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate enzyme activity and cellular processes. The compound can also interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with biomolecules .
Comparison with Similar Compounds
Thiazolidine: The parent compound with similar biological activities.
2-Methylthiazolidine: A derivative with a methyl group at the 2-position.
5-Ethylthiazolidine: A derivative with an ethyl group at the 5-position.
Uniqueness: 2-Ethyl-5-methylthiazolidine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its pharmacokinetic properties and make it a valuable compound for drug development .
Properties
CAS No. |
81829-67-6 |
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Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS/c1-3-6-7-4-5(2)8-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
YYXQNUGASKDYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NCC(S1)C |
Origin of Product |
United States |
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